Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester

Catalog No.
S15192751
CAS No.
57813-60-2
M.F
C22H44O4S2Sn
M. Wt
555.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octanoic acid, (dimethylstannylene)bis(thio-2,1-et...

CAS Number

57813-60-2

Product Name

Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester

IUPAC Name

2-[dimethyl(2-octanoyloxyethylsulfanyl)stannyl]sulfanylethyl octanoate

Molecular Formula

C22H44O4S2Sn

Molecular Weight

555.4 g/mol

InChI

InChI=1S/2C10H20O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-10(11)12-8-9-13;;;/h2*13H,2-9H2,1H3;2*1H3;/q;;;;+2/p-2

InChI Key

BDCOHOHODJLVSW-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCC

Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester is a chemical compound with the molecular formula C22H44O4S2SnC_{22}H_{44}O_{4}S_{2}Sn and a CAS number of 57813-60-2. This compound is characterized by its unique structure, which includes a dimethylstannylene group and two thio-2,1-ethanediyl units attached to octanoic acid. The presence of tin in the molecular structure indicates that it belongs to the organotin compounds category, which are known for their diverse applications in various fields, including biochemistry and materials science.

The chemical behavior of octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester is influenced by its functional groups. It can undergo various reactions typical of carboxylic acids and organotin compounds:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Hydrolysis: In aqueous environments, this compound can hydrolyze to release octanoic acid and other byproducts.
  • Reductive cleavage: The thioether linkages may be susceptible to reduction under specific conditions, leading to the release of thiol compounds.

The synthesis of octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester typically involves:

  • Formation of Thioether Linkages: Reacting dimethylstannylene with thio-2,1-ethanediyl derivatives.
  • Esterification with Octanoic Acid: The resulting thioether is then reacted with octanoic acid under acidic conditions to form the final ester product.

These steps may require careful control of reaction conditions such as temperature and pH to optimize yield and purity.

Octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester finds applications in several areas:

  • Biocides: Due to its potential antimicrobial properties, it may be used in agricultural or industrial biocides.
  • Stabilizers: In polymer chemistry, organotin compounds are often used as stabilizers in PVC and other plastics.
  • Catalysts: This compound may serve as a catalyst in organic synthesis due to its tin content.

Interaction studies involving octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester focus primarily on its reactivity with biological molecules and other chemicals. These studies are essential for understanding the environmental impact and safety profile of this compound. Organotin compounds have been evaluated for their interactions with enzymes and proteins, indicating potential toxicity pathways that need further exploration.

Several compounds share structural similarities with octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester. Here are some notable examples:

Compound NameMolecular FormulaCAS Number
Decanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) esterC26H52O4S2SnC_{26}H_{52}O_{4}S_{2}Sn67874-41-3
Dodecanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) esterC30H60O4S2SnC_{30}H_{60}O_{4}S_{2}Sn68928-42-7
Tetradecanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) esterC34H68O4S2SnC_{34}H_{68}O_{4}S_{2}Sn68928-48-3

Uniqueness

The uniqueness of octanoic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester lies in its specific chain length and the presence of two thioether linkages combined with a dimethylstannylene moiety. This combination may impart distinct physical and chemical properties compared to longer-chain analogs like dodecanoic or tetradecanoic derivatives. Additionally, the specific arrangement of sulfur and tin atoms contributes to its potential reactivity and applications in various fields.

Hydrogen Bond Acceptor Count

6

Exact Mass

556.170305 g/mol

Monoisotopic Mass

556.170305 g/mol

Heavy Atom Count

29

UNII

8DH9CY51LC

General Manufacturing Information

Octanoic acid, 1,1'-[(dimethylstannylene)bis(thio-2,1-ethanediyl)] ester: INACTIVE

Dates

Modify: 2024-08-11

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